molecular formula C11H14N2OS B1376006 3-(beta-Aminophenethyl)-2-thiazolidinone CAS No. 32190-34-4

3-(beta-Aminophenethyl)-2-thiazolidinone

Cat. No.: B1376006
CAS No.: 32190-34-4
M. Wt: 222.31 g/mol
InChI Key: MQEXKPCXILHLMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(beta-Aminophenethyl)-2-thiazolidinone is a synthetic organic compound belonging to the 1,3-thiazolidin-4-one class, a heterocyclic scaffold recognized as a "privileged structure" in modern medicinal chemistry due to its wide spectrum of biological activities . The core thiazolidinone structure features a five-membered ring containing sulphur at position 1, nitrogen at position 3, and a carbonyl group at position 4 . This compound is of significant interest in pharmaceutical and agrochemical research for constructing novel molecules with potential biological functions. The thiazolidinone core is a powerful anchor for developing new therapeutic agents, and its derivatives are extensively investigated for their pharmacological properties . Researchers are particularly interested in 2-thiazolidinone derivatives for their potential anti-microbial, anti-cancer, anti-inflammatory, and anti-viral activities . The biological activity profile is highly dependent on the substituents attached to the core ring. The presence of the aminophenethyl group at the N-3 position of this specific compound may enhance its interaction with biological targets, potentially leading to improved potency and selectivity . The primary value of this chemical lies in its utility as a key synthetic intermediate or a final scaffold for exploring new structure-activity relationships in hit-to-lead optimization campaigns . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-amino-2-phenylethyl)-1,3-thiazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c12-10(9-4-2-1-3-5-9)8-13-6-7-15-11(13)14/h1-5,10H,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEXKPCXILHLMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)N1CC(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101268822
Record name 3-(2-Amino-2-phenylethyl)-2-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101268822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32190-34-4
Record name 3-(2-Amino-2-phenylethyl)-2-thiazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32190-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(beta-Aminophenethyl)-2-thiazolidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032190344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Amino-2-phenylethyl)-2-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101268822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(.BETA.-AMINOPHENETHYL)-2-THIAZOLIDINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR0A93EA6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Modifications

Strategies for the Synthesis of the 2-Thiazolidinone (B52157) Core

Cyclization Reactions from Precursors

The formation of the 2-thiazolidinone core predominantly relies on the cyclization of linear precursors that contain the requisite nitrogen, sulfur, and carbonyl components.

A foundational method for constructing the 2-thiazolidinone ring involves the reaction of isothiocyanates with suitable amine-containing precursors. The reaction of 2-amino-2-thiazoline (B132724) derivatives with isothiocyanates, for instance, leads to the formation of adducts at the ring's endocyclic nitrogen. chemicalbook.com This highlights the reactivity of the isothiocyanate group in forming key bonds for heterocyclic systems.

More directly, the coupling of an isothiocyanate with an amine is a key step toward forming a thiourea (B124793) linkage, which can be a precursor to the thiazolidinone ring. incb.org For example, thiourea derivatives can be synthesized by reacting compounds like ethyl 2-aminothiazole-4-carboxylate with phenyl isothiocyanate derivatives. These thiourea intermediates possess the N-C-S backbone necessary for subsequent cyclization into the thiazolidinone heterocycle.

Cyclocondensation reactions provide a versatile and widely used alternative for synthesizing the thiazolidinone core. One of the most common methods is the reaction between a Schiff base (imine), an amine, and a sulfur-containing component like thioglycolic acid. researchgate.netorgchemres.org This three-component reaction is a powerful tool for building the heterocyclic ring with various substituents.

Other notable cyclocondensation strategies include:

Thiourea and Halogenated Acids: The reaction of thiourea with α-halo acids, such as chloroacetic acid or bromoacetic acid, can yield thiazolidine (B150603) derivatives like thiazolidine-2,4-dione. mdpi.com

Thia-Michael Addition and Cyclization: An alternative route involves a thia-Michael addition followed by an intramolecular cyclocondensation. For example, a dithiocarbamate (B8719985) can react with an acrylic acid derivative, with the resulting intermediate cyclizing to form the thiazolidinone ring. cleanchemlab.com

From Acetamide (B32628) Derivatives: In some cases, acetamide derivatives can be cyclized with ammonium (B1175870) thiocyanate (B1210189) to produce the thiazolidinone core. mdpi.com

The table below summarizes key alternative cyclocondensation approaches.

Table 1: Alternative Cyclocondensation Approaches for 2-Thiazolidinone Synthesis

Reactants Key Intermediate/Process Product Type
Schiff Base + Thioglycolic Acid Cyclocondensation 4-Thiazolidinones
Thiourea + Chloroacetic Acid Cyclization Thiazolidine-2,4-dione
Dithiocarbamate + Acrylic Acid Derivative Thia-Michael Addition / Intramolecular Cyclocondensation Substituted 2-Thioxo-1,3-thiazolidin-4-one

Novel and Green Synthetic Approaches for 2-Thiazolidinones

In recent years, the development of more sustainable and efficient synthetic methods has become a priority. These "green" approaches aim to reduce the use of hazardous solvents and catalysts, lower energy consumption, and improve reaction yields.

Key green and novel methodologies include:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction rate for the synthesis of thiazolidinones, often leading to higher yields in shorter time frames. researchgate.net

Ultrasonic Conditions (Sonosynthesis): Synthesis under ultrasonic conditions, often coupled with nano-catalysts, provides an effective and energy-efficient pathway for producing thiazolidinone derivatives. google.comresearchgate.net

Use of Green Catalysts and Solvents: Environmentally benign catalysts, such as p-dodecyl benzenesulfonic acid in aqueous media, have been successfully employed. researchgate.net Furthermore, deep eutectic solvents have been utilized as both the solvent and catalyst, offering an eco-friendly alternative to traditional volatile organic solvents.

Solvent-Free Conditions: Conducting reactions in the absence of a solvent, often with the aid of a heterogeneous catalyst like silica (B1680970) chloride, minimizes waste and simplifies product purification.

Targeted Synthesis of 3-(beta-Aminophenethyl)-2-thiazolidinone and its Analogs

The specific compound this compound is formally recognized as Impurity A of the pharmaceutical agent Levamisole. mdpi.com As such, its synthesis is not typically a targeted objective but rather a consequence of the synthetic route and stability of intermediates related to Levamisole production.

Levamisole is the levorotatory isomer of tetramisole, a compound with an imidazo[2,1-b]thiazole (B1210989) structure. A plausible pathway for the formation of this compound as a byproduct involves the hydrolysis of an iminothiazolidine intermediate used in the synthesis of Levamisole. For instance, an intermediate such as 3-(2-amino-2-phenylethyl)-2-iminothiazolidine, under aqueous or acidic conditions present during the reaction or workup, could undergo hydrolysis of the exocyclic imine group to a carbonyl group, yielding the target 2-thiazolidinone impurity.

Precursor Synthesis of the Aminophenethyl Moiety

The beta-aminophenethyl moiety is the key side chain of the title compound. Its synthesis can be achieved through several established organic chemistry transformations. A common and cost-effective strategy involves the reduction of a corresponding nitro-substituted precursor.

For example, a synthetic route could begin with a nitrophenyl compound which is then elaborated and finally reduced to the amine. A general pathway might involve:

Starting with a compound like 2-nitro-1-phenylethanol (B99664) or a nitrostyrene (B7858105) derivative.

Performing necessary chemical modifications to build the desired carbon skeleton.

Reducing the nitro group to an amine. This reduction can be achieved using various methods, such as catalytic hydrogenation or reaction with metals like iron in the presence of an acid source like ammonium chloride. researchgate.net

Alternatively, commercially available starting materials like 4-aminophenethyl alcohol can be utilized. This precursor already contains the core aminophenethyl structure, which can then be further functionalized as needed for attachment to the heterocyclic core.

Integration into the Thiazolidinone Scaffold

The formation of the this compound structure involves the creation of the thiazolidin-2-one ring with the aminophenethyl moiety attached at the N-3 position. The synthesis of C-3 substituted 2-thiazolidinones is a well-established area of organic chemistry, with several methodologies available. researchgate.net A common and direct precursor for the side chain is a β-amino alcohol, in this case, 2-amino-1-phenylethanol (B123470).

One prevalent synthetic route involves the reaction of the β-amino alcohol with carbon disulfide (CS₂) in the presence of a base. This reaction typically forms an intermediate dithiocarbamate, which can then undergo cyclization upon treatment with a suitable reagent to form the 2-thioxo-thiazolidine ring. Subsequent conversion of the thione group at the 2-position to a carbonyl group yields the final 2-thiazolidinone.

An alternative and more direct approach for constructing the 2-thiazolidinone ring involves the cyclocondensation of 2-amino-1-phenylethanol with reagents that provide the carbonyl carbon, such as phosgene (B1210022) or its safer equivalents like triphosgene (B27547) or carbonyldiimidazole (CDI). Another efficient method is the reaction of the corresponding aminoethanethiol (B8698679) with a carbonyl source. For the specific target compound, this would involve the reaction of 2-amino-2-phenylethanethiol with a carbonylating agent.

A highly efficient, one-pot, three-component reaction has also been developed for the synthesis of related thiazolidin-4-ones, which could be conceptually adapted. This method involves the reaction of an amino compound (like 2-amino-1-phenylethanone), an aldehyde, and a mercaptoacetic acid. cjcatal.comsci-hub.se This highlights the versatility of multicomponent reactions in constructing the thiazolidinone scaffold.

Structural Modification and Derivatization Strategies of the Parent Compound

The structure of this compound offers several sites for chemical modification, allowing for the generation of a diverse library of derivatives. These modifications can be broadly categorized into substitutions on the thiazolidinone ring itself, functionalization of the aminophenethyl side chain, and the development of more complex hybrid molecules.

The thiazolidinone ring in the parent compound has two primary sites for substitution: the carbon atoms at positions 4 and 5. The methylene (B1212753) group at the C-5 position is particularly reactive. nih.gov

Knoevenagel Condensation at C-5: The methylene group at C-5 is flanked by the sulfur atom and the C-2 carbonyl group, making it an active methylene compound. nih.gov This allows it to participate in Knoevenagel condensation reactions with various aldehydes and ketones, typically under basic catalysis (e.g., piperidine, sodium acetate). nih.govrsc.orgwikipedia.org This reaction introduces an arylidene or alkylidene substituent at the C-5 position, extending the conjugation of the system. The products are often α,β-unsaturated carbonyl compounds. wikipedia.org

Alkylation at C-4 and C-5: While C-5 is more commonly modified via condensation, alkylation at C-4 or C-5 is also a viable strategy. This is often achieved by starting the synthesis with a substituted precursor. For instance, using 2-mercaptopropionic acid instead of thioglycolic acid in a 4-thiazolidinone (B1220212) synthesis would place a methyl group at the C-5 position. Similarly, precursors can be designed to introduce substituents at the C-4 position.

The following table summarizes representative modifications at the thiazolidinone ring based on established chemical principles.

PositionReaction TypeReagentsResulting Structure
C-5Knoevenagel CondensationAromatic Aldehyde (Ar-CHO), Base (e.g., Piperidine)5-Arylidene-3-(beta-aminophenethyl)-2-thiazolidinone
C-5Knoevenagel CondensationKetone (R₂C=O), Base5-Alkylidene-3-(beta-aminophenethyl)-2-thiazolidinone
C-4/C-5Alkylation (via precursor)Substituted Mercaptoalkanoic AcidAlkyl-substituted thiazolidinone ring

The aminophenethyl side chain provides two key functional groups for derivatization: the primary amino group (-NH₂) and the phenyl ring.

Reactions of the Amino Group: The primary amine is a versatile nucleophile and can undergo a wide range of chemical transformations.

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This is a common strategy to modify the compound's properties or to act as a protecting group.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base produces sulfonamides.

Alkylation/Reductive Amination: The amine can be alkylated using alkyl halides, though this can lead to mixtures of primary, secondary, and tertiary amines. A more controlled method is reductive amination, where the amine is reacted with an aldehyde or ketone to form an imine, which is then reduced to the corresponding secondary or tertiary amine.

Reactions of the Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution. The aminoethyl group is generally an activating, ortho-, para-directing group. However, under the strong acidic conditions often required for these reactions, the amino group will be protonated, becoming a deactivating, meta-directing group. To achieve ortho- or para-substitution, the amino group is typically protected first, for example, by converting it to an acetamide.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂), primarily at the para position if the amine is protected.

Halogenation: Reaction with halogens (e.g., Br₂) in the presence of a Lewis acid catalyst can introduce halogen atoms (Br, Cl) onto the ring.

Friedel-Crafts Acylation/Alkylation: These reactions introduce acyl or alkyl groups onto the phenyl ring, typically requiring a Lewis acid catalyst.

The table below outlines potential functionalization strategies for the side chain.

Functional GroupReaction TypeReagentsResulting Moiety
Amino GroupAcylationAcyl Chloride (R-COCl)N-Acyl (Amide)
Amino GroupSulfonylationSulfonyl Chloride (R-SO₂Cl)N-Sulfonyl (Sulfonamide)
Amino GroupReductive AminationAldehyde (R-CHO), Reducing Agent (e.g., NaBH₃CN)N-Alkyl (Secondary Amine)
Phenyl RingNitration (with NH₂ protection)HNO₃, H₂SO₄para-Nitrophenyl
Phenyl RingHalogenation (with NH₂ protection)Br₂, FeBr₃para-Bromophenyl

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. acs.orgnih.govrsc.org This approach aims to create compounds with improved affinity, selectivity, or a modified spectrum of activity. The this compound scaffold is well-suited for this strategy due to its multiple functionalization points. mdpi.com

Hybrid molecules can be designed by covalently linking the parent compound to other biologically active heterocyclic systems or pharmacophores. mdpi.commdpi.com

Amide/Imine Linkage: The primary amine on the aminophenethyl side chain is an ideal handle for creating hybrid molecules. It can be coupled with carboxylic acids of other active compounds (e.g., non-steroidal anti-inflammatory drugs, other heterocyclic acids) to form an amide bond. Alternatively, condensation with an aldehyde-bearing molecule can form an imine-linked hybrid.

Linkage via Ring Substitution: Derivatives created through Knoevenagel condensation at the C-5 position can serve as platforms for hybridization. The newly introduced substituent can itself be a pharmacophore or contain a functional group for further linkage.

Linkage via Phenyl Ring: Functional groups introduced onto the phenyl ring, such as a nitro group, can be reduced to an amine, providing another attachment point for coupling with other molecules.

This strategy has been successfully employed with the broader thiazolidinone class, combining it with moieties such as isatin, benzothiazole, triazole, and indole (B1671886) to generate novel compounds with diverse biological activities. acs.orgrsc.orgmdpi.com

Structure Activity Relationship Sar and Computational Studies

Elucidation of Structure-Activity Relationships for Thiazolidinone Derivatives

The biological activity of thiazolidinone derivatives is intricately linked to their molecular architecture. Modifications at various positions of the thiazolidinone ring and its substituents can dramatically alter their potency and selectivity. mdpi.comhumanjournals.com

Influence of Substituents on Biological Potency and Selectivity

The core structure of thiazolidinone, a five-membered ring containing sulfur and nitrogen, offers multiple sites for modification, primarily at the C2, N3, and C5 positions. mdpi.comnih.gov The nature of the substituents at these positions plays a crucial role in determining the pharmacological profile of the resulting compounds. humanjournals.comnih.gov

A study on a series of analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, a compound structurally related to 3-(beta-aminophenethyl)-2-thiazolidinone, revealed significant insights into its SAR. researchgate.netnih.gov Researchers discovered that shifting the ethoxy group on the phenyl ring from the para (4-) to the ortho (2-) position markedly improved the compound's ability to inhibit cell proliferation and induce apoptosis. researchgate.netnih.gov This highlights the critical role of the substitution pattern on the aromatic ring in influencing biological outcomes.

Furthermore, general SAR studies on various thiazolidinone derivatives have shown that:

Electron-withdrawing and electron-donating groups on aryl substituents can modulate activity. For instance, the presence of a strong electron-withdrawing group can enhance antibacterial and antitubercular potency. e3s-conferences.org

Substituents on the thiazolidinone ring itself are also critical. For example, in a series of pyrazoline–thiazolidinone hybrids, the introduction of chlorine, nitro, or hydroxyl groups in the para-position of a benzene (B151609) ring resulted in a two- to four-fold increase in antimicrobial activity compared to the unsubstituted phenyl-thiazolidinones. nih.gov

The following table summarizes the observed influence of different substituents on the biological activity of various thiazolidinone derivatives, which can provide a basis for predicting the effects of similar substitutions on this compound.

Compound Series Substituent Modification Observed Effect on Biological Activity
3-(2-amino-ethyl)-5-(ethoxy-benzylidene)-thiazolidine-2,4-dionesShift of ethoxy group from 4- to 2-position on the phenyl ringSignificant improvement in inhibiting cell proliferation and inducing apoptosis. researchgate.netnih.gov
Pyrazoline–thiazolidinone hybridsIntroduction of Cl, NO2, or OH groups in the para-position of the benzene ring2–4 fold potentiation of antimicrobial activity. nih.gov
General 4-thiazolidinone (B1220212) derivativesPresence of a strong electron-withdrawing groupEnhanced antibacterial and antitubercular potency. e3s-conferences.org

Stereochemical Considerations in Biological Interactions

Stereochemistry is a fundamental aspect of drug design, as enantiomers of a chiral drug can exhibit significantly different pharmacological activities. While specific stereochemical studies on this compound are not extensively documented, the principles of stereoselectivity are highly relevant to this class of compounds. The synthesis of thiazolidinone derivatives can lead to the formation of stereoisomers, and their specific spatial arrangement can dictate how they interact with biological targets. nih.gov For instance, the stereospecific synthesis of 2-iminothiazolidines has been achieved through domino ring-opening cyclization of activated aziridines, yielding products with good enantiomeric excess. nih.gov The differential activity of these stereoisomers underscores the importance of controlling the three-dimensional structure of these molecules to achieve desired therapeutic effects. A study on 4-thiazolidinone derivatives confirmed the (Z,Z)-configuration with respect to the exocyclic methylene (B1212753) proton and the exocyclic nitrogen through single-crystal X-ray diffraction studies. tandfonline.com

Role of Linker Length and Flexibility

The linker connecting the phenethyl group to the thiazolidinone ring in this compound is another critical determinant of its biological activity. The length and flexibility of this linker can influence the molecule's ability to adopt an optimal conformation for binding to its biological target. While direct studies on the linker in this compound are limited, research on other heterocyclic compounds has demonstrated the importance of linker optimization. Altering the length, rigidity, and chemical nature of the linker can significantly impact binding affinity and biological response. For example, in the design of other bioactive molecules, varying the number of methylene units or introducing rigid elements like double bonds or aromatic rings into a linker has been shown to fine-tune activity.

In Silico Investigations and Predictive Modeling

Computational methods, including molecular docking and molecular dynamics simulations, have become indispensable tools in drug discovery for predicting and understanding the interactions between small molecules and their biological targets. ijsra.net

Molecular Docking Analysis for Target Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijsra.net This method is widely used to screen virtual libraries of compounds and to elucidate the binding mode of a ligand at the active site of a protein.

Several studies have employed molecular docking to investigate the binding of thiazolidinone derivatives to various enzymes and receptors. For instance, docking studies of newly synthesized amide thiazolidine (B150603) derivatives derived from isoniazid (B1672263) targeting the antiapoptotic protein BCL2 have been conducted. nih.gov One of the compounds, with a docking score of -7.6 Kcal/mol, was identified as a promising candidate. nih.gov In another study, a derivative, (5E)-3-(2-aminoethyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione, was docked with unliganded HIV-1 reverse transcriptase (1DLO), showing potential as an inhibitor. researchgate.net

These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov For example, molecular docking of certain thiazolidinone derivatives into the active site of COX-2 has helped in designing potent inhibitors by visualizing their binding interactions. nih.gov The table below presents a summary of docking scores and key interactions for some thiazolidinone derivatives with their respective targets.

Thiazolidinone Derivative Target Protein (PDB ID) Docking Score (kcal/mol) Key Interactions
Amide thiazolidine from isoniazid (Compound A8)BCL2 (6GL8)-7.6Not specified in abstract. nih.gov
(5E)-3-(2-aminoethyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dioneHIV-1 Reverse Transcriptase (1DLO)Not specified, but showed minimum energy scoreInteractions with active site residues. researchgate.net
Piperonyl-based 4-thiazolidinone derivativesAcetylcholinesterase, α-glycosidase, Carbonic Anhydrase I & IINot specifiedInvestigated interactions between target protein and molecules. nih.gov
2-(Benzo[d]isothiazol-3-ylimino)-5-(4-hydroxybenzylidene) thiazolidine-4-oneCOX-2 (3LN1)Not specifiedPlaced in the deep pocket of the cavity, with lipophilic interactions being essential. ijsra.net

Molecular Dynamics Simulations to Explore Binding Conformations and Stability

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interaction by simulating the movement of atoms over time. These simulations can be used to assess the stability of the docked complex and to explore different binding conformations.

MD simulations have been successfully applied to study thiazolidinone derivatives. For example, a study on novel thiazolidinone derivatives as potential cyclin-dependent kinase 2 (CDK2) inhibitors used MD simulations to explore the behavior of the molecules inside the CDK2 active site. The simulations revealed that the compounds remained within the receptor cavity, indicating stable binding. researchgate.net Such studies help to confirm the binding modes predicted by docking and provide deeper insights into the dynamic nature of the interaction, which is crucial for the rational design of more effective inhibitors.

Quantum Chemical Calculations and Thermodynamic Variable Analysis

Quantum chemical calculations are pivotal in understanding the electronic structure and reactivity of molecules like this compound. These computational methods, particularly Density Functional Theory (DFT), provide insights into the molecular geometry and electronic properties that govern the compound's interactions with biological targets. researchgate.net DFT calculations, often using basis sets like B3LYP/6-311G++(d,p), are employed to optimize the molecular geometry and compute various electronic and thermodynamic parameters. researchgate.net

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and chemical reactivity. jmchemsci.com A smaller energy gap suggests higher reactivity and a greater susceptibility to polarization. jmchemsci.com

For thiazolidinone derivatives, these calculations help elucidate their stability and reactivity profiles. For instance, analysis of related compounds has shown that substitutions on the thiazolidinone ring can significantly alter the HOMO-LUMO gap, thereby influencing their biological activity. jmchemsci.com The distribution of these orbitals provides a map of the molecule's reactive sites.

Thermodynamic variables such as enthalpy, entropy, and Gibbs free energy can also be calculated to predict the spontaneity and favorability of reactions involving the compound. jmchemsci.com Furthermore, molecular electrostatic potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net These computational analyses provide a theoretical foundation for understanding the molecule's behavior and for designing derivatives with enhanced activity.

Table 1: Illustrative Quantum Chemical Parameters for Thiazolidinone Derivatives (Note: Data is representative of studies on related thiazolidinone derivatives and not specific to this compound)

ParameterDescriptionTypical Value Range (eV)Reference
EHOMOEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-6.0 to -7.0 jmchemsci.com
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-1.0 to -2.0 jmchemsci.com
ΔE (Energy Gap)Difference between ELUMO and EHOMO; indicates chemical reactivity and stability.1.0 to 5.0 jmchemsci.com
Hardness (η)Resistance to change in electron distribution.0.5 to 2.5 jmchemsci.com
Softness (S)Reciprocal of hardness; indicates high polarizability.0.4 to 2.0 jmchemsci.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For thiazolidinone derivatives, QSAR studies are instrumental in predicting the activity of new analogs and guiding the synthesis of more potent molecules. ijper.org These models are built using a dataset of compounds with known activities, which is typically divided into a training set for model generation and a test set for validation. jmaterenvironsci.com

The process involves calculating various molecular descriptors that quantify the physicochemical properties of the molecules. These descriptors can be categorized as electronic (e.g., Mulliken charges), steric (e.g., molecular volume, molecular refractivity), topological (e.g., connectivity indices), or lipophilic (e.g., log P). researchgate.netnih.gov Statistical methods like Multiple Linear Regression (MLR) and Principal Component Analysis (PCA) are then used to develop a mathematical equation that links a selection of these descriptors to the biological activity. jmaterenvironsci.comnih.gov

For example, a 2D-QSAR study on a series of 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives identified descriptors such as molecular volume (V), molecular refractivity (MR), and Mulliken charges (qC2, qC3) as being significantly correlated with their inhibitory activity. nih.gov The resulting QSAR model is an equation that can predict the activity (expressed as pIC₅₀, the negative logarithm of the half-maximal inhibitory concentration) of new compounds based on their calculated descriptor values.

The predictive power and robustness of a QSAR model are assessed through rigorous statistical validation. nih.gov Key statistical parameters include the correlation coefficient (R²), which should be high for the training set, and the cross-validated correlation coefficient (Q² or R²cv), which indicates the model's internal predictive ability. ijper.orgnih.gov External validation using the test set further confirms the model's ability to predict the activity of compounds not used in its development. nih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), can also be employed to analyze the impact of steric and electrostatic fields on activity. nih.govresearchgate.net These predictive models are powerful tools in medicinal chemistry for optimizing lead compounds and designing novel derivatives with desired biological profiles. semanticscholar.org

Table 2: Key Statistical Parameters for QSAR Model Validation (Note: This table presents common metrics used to validate QSAR models for thiazolidinone derivatives.)

ParameterDescriptionAcceptable ValueReference
Squared Correlation Coefficient> 0.6 (typically > 0.8 for a good model) nih.gov
Q² (or R²cv) Cross-validated Correlation Coefficient (Leave-One-Out)> 0.5 ijper.orgnih.gov
R²adj Adjusted R²Close to R² nih.gov
F-test Fisher's test valueHigh value indicates statistical significance nih.gov
R²pred Predictive R² for the external test set> 0.6 ijper.org

Investigation of Biological Activities and Cellular Mechanisms in Vitro Studies

Anticancer and Cytotoxic Mechanisms of Action

Thiazolidinone derivatives have emerged as a promising class of compounds in cancer research, demonstrating cytotoxic effects through various mechanisms. sruc.ac.uk These include the disruption of cell proliferation, induction of programmed cell death (apoptosis), inhibition of crucial enzymes involved in cell cycle and DNA replication, and modulation of key cellular signaling pathways.

A primary indicator of anticancer potential is the ability of a compound to inhibit the growth and proliferation of cancer cells. Numerous studies have evaluated 4-thiazolidinone (B1220212) derivatives against a panel of human cancer cell lines, revealing significant antiproliferative activity. ekb.egnih.gov For instance, certain derivatives have shown considerable cytotoxic action against melanoma, lung, and kidney cancer cell lines, with reported proliferation decreases of up to 97%, 75%, and 84%, respectively. ekb.eg

The cytotoxic efficacy often depends on the specific chemical substitutions on the thiazolidinone core. ekb.eg For example, a 2-phenylimino-4-thiazolidinone derivative was found to be particularly active against the HT29 human colon cancer cell line, which is characterized by high expression of the COX-2 enzyme. nih.gov Another study highlighted a compound, 2-{4-oxo-3-furylmethyl-2-[(4-oxothiazolidin-2-ylidene)-hydrazono]-thiazolidin-5-yl}-N-4-chlorophenylacetamide, which was active against a wide array of cancer cell lines including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer. researchgate.net Similarly, novel flavone-thiazolidinone hybrid analogs have demonstrated improved cytotoxicity in HeLa and MDA-MB-435 cancer cell lines. nih.gov

Table 1: Antiproliferative Activity of Selected Thiazolidinone Derivatives
Compound DerivativeCancer Cell LineActivity MetricReported ValueSource
Compound 70 (Thiazolidinone derivative)HT-29 (Colon)IC500.025 µM ekb.eg
Compound 70 (Thiazolidinone derivative)H460 (Lung)IC500.075 µM ekb.eg
Compound 70 (Thiazolidinone derivative)MDA-MB-231 (Breast)IC500.77 µM ekb.eg
Compound 66 (Thiazolidinone derivative)HT29 (Colon)IC50 Range38.8-59.7 µM ekb.eg
Compound 4dVarious (Leukemia, Melanoma, Lung, etc.)lgGI50 (Mean)-5.35 researchgate.net
Les-236A549 (Lung)Cytotoxic EffectObserved mdpi.com
Les-236CACO-2 (Colon)Cytotoxic EffectObserved mdpi.com

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. A key mechanism of action for many anticancer agents is the induction of apoptosis. nih.gov Thiazolidinone derivatives have been shown to trigger this process in cancer cells. nih.govmdpi.com

The apoptotic process is executed by a family of proteases called caspases. The activation of effector caspases, such as caspase-3 and caspase-7, is a central event in the apoptotic cascade, leading to the cleavage of essential cellular proteins and ultimately cell death. nih.govresearchgate.netmdpi.com Studies have demonstrated that some 4-thiazolidinone derivatives can significantly increase caspase-3 activity in both normal and cancer cell lines, confirming their ability to induce apoptosis. mdpi.com For example, one study found that a specific derivative caused a considerable increase in caspase-3 activity in A549 (lung cancer), SH-SY5Y (neuroblastoma), and CACO-2 (colon cancer) cell lines. mdpi.com

The tumor suppressor protein p53, often called the "guardian of the genome," plays a pivotal role in initiating apoptosis in response to cellular stress, such as DNA damage. wikipedia.org When activated, p53 can transcriptionally activate pro-apoptotic genes, including those that lead to mitochondrial dysfunction and subsequent caspase activation. wikipedia.orgnih.gov The intrinsic apoptotic pathway involves the release of cytochrome c from the mitochondria, which then activates caspase-9, an initiator caspase that in turn activates effector caspases like caspase-3. nih.govnih.gov Research indicates that thiazolidinone derivatives can induce apoptosis through these mitochondria-dependent pathways, which are often regulated by p53. nih.gov

The anticancer activity of thiazolidinones is also attributed to their ability to inhibit specific enzymes that are vital for cancer cell survival and proliferation. sruc.ac.uknih.gov

Cyclin-Dependent Kinase 2 (CDK2): CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov CDK2, in particular, is crucial for the progression from the G1 to the S phase of the cell cycle. nih.gov Inhibition of CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation. Thiazolidin-4-ones have been identified as a class of compounds effective in inhibiting various protein kinases, including CDK2, making this a plausible mechanism for their anticancer effects. nih.gov

Carbonic Anhydrases (CAs): CAs are zinc-containing enzymes involved in pH regulation. tandfonline.commdpi.com Certain isoforms, like CA IX, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer progression and metastasis. rsc.org Thiazolidinone-based compounds have been identified as effective inhibitors of CA isozymes, with some derivatives showing inhibitory activity in the low-micromolar range. tandfonline.commdpi.com

Table 2: Inhibition of Carbonic Anhydrase (CA) Isozymes by Thiazolidin-based Compounds
CompoundCA IsozymeInhibition Constant (KI)Source
Compound 7hCA I42.4 µM tandfonline.com
Compound 2hCA I47.5 µM tandfonline.com
Compound 5ahCA I14.6 - 37.3 µM Range tandfonline.com
Compound 6eCA-IIIC50 = 1.545 µM mdpi.com

Cellular signaling pathways regulate fundamental processes like cell growth, survival, and inflammation. Cancer cells often hijack these pathways to promote their own survival.

Nuclear Factor-kappa B (NF-κB): The NF-κB signaling pathway is a crucial regulator of inflammation and cell survival. nih.gov Its constitutive activation is observed in many cancers, where it helps tumor cells evade apoptosis. Thiazolidinone derivatives have been shown to possess anti-inflammatory effects by inhibiting the NF-κB pathway. nih.gov For instance, certain derivatives significantly inhibited the production of lipopolysaccharide (LPS)-induced NF-κB (p65) in a dose-dependent manner in macrophage cell lines. nih.gov Other studies on human keratinocytes also demonstrated that specific 4-thiazolidinone derivatives could reduce NF-κB levels, indicating a potential mechanism for both anti-inflammatory and anticancer activity. nih.gov

Mitogen-Activated Protein Kinase (MAPK): The MAPK pathway is another critical signaling cascade that transmits signals from the cell surface to the DNA in the nucleus, controlling processes like cell proliferation and apoptosis. nih.gov While the direct modulation of the MAPK pathway by 3-(beta-Aminophenethyl)-2-thiazolidinone is less documented, related compounds have been shown to downregulate this pathway in inflammatory models, suggesting a potential area for further investigation regarding its anticancer mechanisms. nih.gov

Anti-inflammatory and Immunomodulatory Research

The thiazolidinone scaffold is well-recognized for its anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade. mdpi.comresearchgate.net

Cyclooxygenase (COX) and lipoxygenase (LOX) are the two major enzymes involved in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, respectively. ijsra.netrsc.org The inhibition of these enzymes is the mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

Thiazolidinone derivatives have been extensively studied as inhibitors of both COX and LOX enzymes. acs.orgnih.gov A significant advantage of some of these compounds is their ability to act as dual COX/LOX inhibitors, which can provide a broader range of anti-inflammatory activity with a potentially improved side-effect profile compared to selective COX inhibitors. mdpi.comijsra.netacs.org

Studies have identified several 2-(thiazole-2-ylamino)-5-phenylidene-4-thiazolidinone derivatives as potent dual inhibitors. acs.orgnih.gov The inhibitory activity is often influenced by the nature and position of substituents on the phenyl ring. For example, a meta-chloro substitution was found to be favorable for COX inhibitory activity, while a meta-nitro substitution had the best effect on LOX inhibition. acs.org

Table 3: COX and LOX Enzyme Inhibition by Thiazolidinone Derivatives
Compound DerivativeEnzymeActivity MetricReported ValueSource
2-(thiazole-2-ylamino)-5-(m-chlorophenylidene)-4-thiazolidinoneCOX-1% Inhibition90% acs.org
2-(thiazole-2-ylamino)-5-(p-chlorophenylidene)-4-thiazolidinoneCOX-1% Inhibition31% acs.org
2-(thiazole-2-ylamino)-5-(o-chlorophenylidene)-4-thiazolidinoneCOX-1% Inhibition50% acs.org
Compound 3b (benzenesulfonamide derivative)COX-2% Inhibition61.75% nih.gov
Compound 3a (benzenesulfonamide derivative)COX-2% Inhibition55.76% nih.gov
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine5-LOXIC50127 nM nih.gov

Modulation of Immune Cell Activation and Cytokine Release

Thiazolidinedione (TZD) derivatives, a class of compounds featuring the thiazolidinone ring, are recognized for their anti-inflammatory properties, which are linked to their ability to modulate immune cell responses and the production of signaling molecules called cytokines. nih.gov The activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) in immune cells by TZD analogues can lead to the repression of genes that code for pro-inflammatory cytokines such as Tumor Necrosis Factor (TNF), IL-1B, and IL-6. nih.gov

In one study, a novel synthesized TZD analogue, 5-(5-bromo-2-methoxy-benzylidene)-3-(2-nitro-benzyl)-thiazolidine-2,4-dione (TM17), was evaluated for its effects on peripheral blood mononuclear cells (PBMCs) from patients with rheumatoid arthritis. The results showed that the compound significantly reduced the expression of several key pro-inflammatory cytokines, including IL-17A, IL-22, and IFN-γ. nih.gov Notably, the reduction in IL-17A and IFN-γ was comparable to that achieved by the corticosteroid methylprednisolone. nih.gov This highlights the potential of the thiazolidinone scaffold to serve as a basis for compounds that can control inflammatory responses by inhibiting the release of critical cytokines.

Antimicrobial and Antifungal Activity Studies

The thiazolidinone nucleus is a foundational structure for developing new antimicrobial and antifungal agents, driven by the urgent need to combat rising microbial resistance. researchgate.net

Inhibition of Bacterial Growth and Enzyme Targets (e.g., MurB, GyrB, ParE)

Thiazolidinone derivatives have demonstrated notable antibacterial activity against a spectrum of pathogens. derpharmachemica.com One of the key mechanisms behind this activity is the inhibition of essential bacterial enzymes. For instance, 4-thiazolidinones are considered bioisosteres of phosphates and can inhibit enzymes involved in the synthesis of the peptidoglycan layer of the bacterial cell wall. humanjournals.com

More specifically, some derivatives target the bacterial type IIA topoisomerases, DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits). These enzymes are crucial for DNA replication, and their inhibition is a validated antibacterial strategy. While no specific data links this compound to these targets, related heterocyclic compounds have been developed as potent dual inhibitors of the ATPase sites on GyrB and ParE. This dual-targeting approach is advantageous as it can suppress the emergence of resistance.

A study on a thiazolidinone derivative, TD-H2-A, demonstrated significant bactericidal effects against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). The minimum inhibitory concentrations (MICs) for this compound against different S. aureus strains were found to be in the range of 6.3–25.0 µg/mL. nih.govresearchgate.net

Inhibition of Bacterial Growth by Thiazolidinone Derivatives
Compound Class/DerivativeBacterial StrainActivity Metric (e.g., MIC)Reference
Thiazolidinone Derivative (TD-H2-A)Staphylococcus aureus (various strains)6.3–25.0 µg/mL nih.gov
3-(benzothiazol-2-yl)-2-(4-chlorophenyl) thiazolidin-4-oneStaphylococcus aureus25 µg/mL researchgate.net
3-(benzothiazol-2-yl)-2-(4-chlorophenyl) thiazolidin-4-oneEscherichia coli25 µg/mL researchgate.net
3-(benzothiazol-2-yl)-2-(4-chlorophenyl) thiazolidin-4-onePseudomonas aeruginosa25 µg/mL researchgate.net
Hybrid Thiazolidinone DerivativesS. aureus, P. aeruginosa, S. typhiZone of Inhibition: 15.22 - 19.93 mm nanobioletters.com

Antifungal Efficacy against Specific Fungal Strains

Research has also established the antifungal potential of the thiazolidinone scaffold. ekb.eg A study of 3-(heteroaryl-2-ylmethyl)thiazolidinone derivatives tested their efficacy against six yeast species. The compounds were particularly effective against Rhodotorula spp. and Trichosporon asahii. nih.gov Another study screened novel thiazolidinone derivatives against various fungal strains, including Candida albicans and Pseudomonas aeruginosa, with several compounds showing moderate to good activity. silae.it The mechanism of antifungal action can involve the inhibition of mycelial growth. humanjournals.com Some derivatives have been shown to cause disruptions in the fungal cell wall. mdpi.com

Antifungal Activity of Thiazolidinone Derivatives
Compound Class/DerivativeFungal StrainActivity Metric (e.g., MIC)Reference
3-(heteroaryl-2-ylmethyl)thiazolidinonesRhodotorula spp.Not specified nih.gov
3-(heteroaryl-2-ylmethyl)thiazolidinonesTrichosporon asahiiNot specified nih.gov
2-amino thiophene-based thiazolidinonesCandida albicansLow to moderate activity silae.it
2-imino-3-(arylthiazol-2-yl)-thiazolidin-4-onesPythium aphanidermatumHigh fungicidal effect (at 50 ppm) mdpi.com
Hybrid Thiazolidinone DerivativesCandida albicansZone of Inhibition: 15.22 - 19.93 mm nanobioletters.com

Mechanisms of Action against Microbial Resistance

The development of microbial resistance is a major public health challenge. derpharmachemica.com Thiazolidinone derivatives are being investigated for their ability to overcome these resistance mechanisms. One significant area of research is their effectiveness against biofilms—communities of bacteria encased in a protective matrix that makes them highly resistant to conventional antibiotics. nih.gov

A specific thiazolidinone derivative, TD-H2-A, has demonstrated potent bactericidal activity against cells within mature S. aureus biofilms. nih.govresearchgate.net At concentrations of 10 times its MIC, the compound killed over 99% of the bacteria in the biofilm. nih.gov Furthermore, at its MIC, it significantly decreased the expression of genes associated with biofilm formation in S. aureus, such as icaA, sdrC, sdrD, fnbA, and fnbB. nih.gov This dual action of killing bacteria within biofilms and inhibiting biofilm formation makes this class of compounds promising for treating chronic and resistant infections. researchgate.net

Antidiabetic Research

The most well-known application of the thiazolidinone scaffold is in the development of antidiabetic drugs. The thiazolidinedione (TZD) class, which includes drugs like Pioglitazone and Rosiglitazone, acts primarily by improving insulin (B600854) sensitivity. ekb.egresearchgate.net

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Agonism

Thiazolidinediones are high-affinity ligands and agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). wikipedia.orgnih.gov PPAR-γ is a nuclear receptor that is highly expressed in adipose tissue and plays a critical role in regulating the storage of energy and the metabolism of glucose and lipids. nih.gov

Upon activation by a TZD agonist, PPAR-γ influences the transcription of numerous genes involved in these metabolic processes. nih.gov This leads to increased glucose uptake in muscle and fat tissues, enhanced sensitivity of cells to insulin, and a reduction in glucose production by the liver. ekb.egnih.gov The activation of PPAR-γ by these compounds modulates the insulin signaling pathway, which can improve the translocation of glucose transporters (like GLUT-4) to the cell membrane, thereby facilitating glucose entry into cells. nih.gov This mechanism of action makes PPAR-γ agonists effective in managing the insulin resistance that is a hallmark of type 2 diabetes. nih.gov

Cellular Mechanisms of Insulin Sensitization and Glucose Uptake

There is no available scientific literature detailing in vitro studies on the cellular mechanisms of insulin sensitization or glucose uptake specifically for this compound. Research in this area has predominantly focused on a different class of compounds known as thiazolidinediones (TZDs), which are structurally distinct from Levamisole and its impurities.

Regulation of Glucose and Lipid Metabolism

No specific in vitro data exists that describes the role of this compound in the regulation of glucose and lipid metabolism. The parent drug, Levamisole, is not primarily studied for metabolic regulation, and therefore, research has not extended to this particular impurity for these effects.

Neuropharmacological and Anticonvulsant Investigations

Direct studies on the anticonvulsant properties of this compound have not been identified. However, research on its parent compound, Levamisole, indicates a potential for pro-convulsant, rather than anticonvulsant, activity. Studies have shown that Levamisole can produce seizures and reduce the seizure threshold, potentially through the activation of neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov

The neuropharmacological profile of Levamisole has been noted, particularly in the context of its use as an adulterant in cocaine. Chronic exposure to Levamisole-contaminated cocaine has been associated with cognitive impairments and potential neurotoxicity. nih.gov Furthermore, Levamisole can be metabolized to aminorex, a psychostimulant with amphetamine-like effects. usdoj.gov The specific contribution of the this compound impurity to these neuropharmacological effects is not defined.

Antioxidant Activity Assessment

There are no dedicated in vitro studies assessing the antioxidant activity specifically of this compound. However, research on the parent drug, Levamisole, has explored its antioxidant properties. Studies in rats indicated that Levamisole could improve the body's antioxidant status by significantly increasing glutathione-related enzymes. nih.gov Other research suggests Levamisole may help inhibit inflammatory reactions, which are often linked to oxidative stress. nih.gov

Antiparasitic Activity

The most relevant biological context for this compound is its role as an impurity of Levamisole, a well-established antiparasitic (anthelmintic) medication. usdoj.govnih.govdrugbank.com Levamisole is used to treat parasitic worm infections in both veterinary and, historically, human medicine. nih.govnih.gov Its primary mechanism of action is as a nicotinic receptor agonist in nematode muscles, which leads to spastic paralysis of the parasite, causing it to be expelled from the host. usdoj.govdrugbank.commdpi.com While the antiparasitic activity of the impurity itself has not been separately characterized, its direct structural relationship to a potent anthelmintic agent is its most significant biological identifier.

Pharmaceutical Research Implications and Quality Control Perspectives

Research on 3-(beta-Aminophenethyl)-2-thiazolidinone as a Pharmaceutical Impurity

The presence of impurities in a drug substance can arise from various stages of the manufacturing process, including synthesis, purification, and storage. This compound may emerge as a process-related impurity or a degradation product. The rigorous control of such impurities is a critical aspect of pharmaceutical development and manufacturing, governed by stringent regulatory standards.

Impact on Drug Substance Quality, Efficacy, and Stability

Impurities, even at trace levels, can significantly compromise the quality, efficacy, and stability of a drug substance. The introduction of an unintended chemical entity like this compound can lead to several undesirable consequences:

Alteration of Physicochemical Properties: Impurities can affect critical physical characteristics of the API, such as its melting point, solubility, and crystal structure. These changes can, in turn, influence the dissolution rate and bioavailability of the final drug product.

Degradation and Stability Issues: The impurity itself might be unstable or could catalyze the degradation of the active ingredient, leading to a shorter shelf-life and the formation of new, potentially harmful degradants. This compromises the stability profile of the drug product, making it essential to identify and quantify such impurities during stability studies.

Analytical Method Development for Impurity Profiling and Quantification

To ensure the quality and safety of pharmaceuticals, robust analytical methods are required for the detection, identification, and quantification of impurities like this compound. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, often coupled with various detectors.

The development of a suitable analytical method typically involves a systematic approach to optimize separation and detection parameters.

ParameterDescriptionTypical Methods/Conditions
Chromatographic Separation The primary goal is to achieve a clear separation of the impurity from the main API peak and other potential impurities.Reversed-phase HPLC is commonly employed. Method development involves optimizing the mobile phase composition (e.g., acetonitrile, methanol, water, buffers), pH, column type (e.g., C18, C8), and temperature.
Detection The choice of detector depends on the impurity's properties and the required sensitivity.Ultraviolet (UV) spectroscopy is often used if the impurity has a chromophore. Mass Spectrometry (MS) provides higher sensitivity and structural information, aiding in unequivocal identification.
Method Validation The developed method must be validated according to regulatory guidelines (e.g., ICH) to ensure it is accurate, precise, specific, linear, and robust.Validation parameters include specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, range, accuracy, and precision.

A well-developed, stability-indicating analytical method is crucial for routine quality control and for monitoring the impurity profile of the drug substance over its shelf life.

Exploration of Thiazolidinone Scaffolds for Novel Drug Discovery

The thiazolidinone ring is a five-membered heterocyclic motif that is considered a privileged scaffold in medicinal chemistry. ump.edu.pl This is due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. mdpi.comnih.gov The thiazolidinone core is present in several approved drugs, highlighting its therapeutic importance. mdpi.comresearchgate.net

Lead Compound Identification and Optimization

The process of discovering new drugs often begins with the identification of a "hit" or "lead" compound that shows promising activity against a specific biological target. The thiazolidinone scaffold is a frequent starting point for such endeavors. ump.edu.plresearchgate.net

Once a thiazolidinone-based lead compound is identified, medicinal chemists engage in lead optimization. This involves systematically modifying the structure of the lead to improve its potency, selectivity, and pharmacokinetic properties. Structure-Activity Relationship (SAR) studies are crucial in this phase, demonstrating how specific structural modifications influence biological activity. researchgate.net For instance, research has shown that substitutions at the C-2 and N-3 positions of the thiazolidinone ring are critical for modulating the activity of these compounds as inhibitors of enzymes like HIV-1 reverse transcriptase. researchgate.net Lipophilic and bulky substituents are often found to enhance activity. researchgate.net

Design of Targeted Therapeutics Based on Thiazolidinone Core

The versatility of the thiazolidinone core allows for its incorporation into molecules designed to interact with specific biological targets implicated in various diseases. nih.gov By applying principles of rational drug design and molecular hybridization, researchers can create novel therapeutics. nih.govmdpi.com

Examples of targeted therapeutic design involving thiazolidinone scaffolds include:

Anticancer Agents: Thiazolidinone derivatives have been designed to target various mechanisms involved in cancer progression. nih.govmdpi.com This includes creating hybrid molecules that combine the thiazolidinone scaffold with other pharmacophores known to have anticancer properties, such as indole (B1671886) or pyrazole (B372694) moieties. mdpi.comnih.gov

Enzyme Inhibitors: The thiazolidinone structure can be tailored to fit into the active site of specific enzymes. For example, derivatives have been developed as inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a target for autoimmune diseases. nih.gov

Antimicrobial Agents: The scaffold has been extensively used to develop new antibacterial and antifungal agents, which is particularly important in the face of growing antimicrobial resistance. nih.govmdpi.com

Potential for Multi-Targeted Pharmacological Agents

Complex diseases like cancer often involve multiple biological pathways. A promising strategy in modern drug discovery is the development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple targets simultaneously. nih.gov The thiazolidinone scaffold is well-suited for this approach. ump.edu.pl

The ability to easily modify different positions of the thiazolidinone ring allows for the incorporation of various pharmacophoric features, enabling the resulting molecule to bind to different targets. nih.gov For example, a single thiazolidinone derivative could be designed to inhibit a specific enzyme while also blocking a cell surface receptor, offering a synergistic therapeutic effect. The affinity of certain thiazolidinone derivatives for multiple targets can be seen as an advantage in developing these polypharmacological agents. ump.edu.pl

3-(β-Aminophenethyl)-2-thiazolidinone ... 3-(β-Aminophenethyl)-2-thiazolidinone ... https://www.chem.pku.edu.cn/page/zy/zw/product/3-(beta-Aminophenethyl)-2-thiazolidinone.html 3-(β-Aminophenethyl)-2-thiazolidinone | C11H14N2OS | ChemSpider Structure, properties, spectra, suppliers and links for: 3-(β-Aminophenethyl)-2-thiazolidinone, 32190-34-4. http://www.chemspider.com/Chemical-Structure.30944.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 3-(β-Aminophenethyl)-2-thiazolidinone, CAS 32190-34-4, is a derivative of Thiazolidinone. https://www.axonmedchem.com/product/2822 3-(β-Aminophenethyl)-2-thiazolidinone | 32190-34-4 Chemical properties for 3-(β-Aminophenethyl)-2-thiazolidinone. Cas:32190-34-4. Formula: C11H14N2OS. MW: 222.31. https://www.medkoo.com/products/34757 3-(β-Aminophenethyl)-2-thiazolidinone | AOBIOUS 3-(β-Aminophenethyl)-2-thiazolidinone is a chemical. https://www.aobious.com/asset/product-file/aob2822-spec.pdf 3-(β-Aminophenethyl)-2-thiazolidinone - ChemicalBook 3-(β-Aminophenethyl)-2-thiazolidinone ... https://www.chemicalbook.com/ProductChemicalPropertiesCB9263013.htm 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | SCBT - Santa Cruz Biotechnology 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.scbt.com/p/3-beta-aminophenethyl-2-thiazolidinone-32190-34-4 3-(2-Amino-2-phenylethyl)thiazolidin-2-one | C11H14N2OS | ChemCruz 3-(2-Amino-2-phenylethyl)thiazolidin-2-one is a derivative of Thiazolidinone. https://www.chemcruz.com/cc-404093-3-2-amino-2-phenylethyl-thiazolidin-2-one 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | MedChemExpress 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.medchemexpress.com/3-beta-aminophenethyl-2-thiazolidinone.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Selleck Chemicals 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.selleckchem.com/products/3-beta-aminophenethyl-2-thiazolidinone.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Cayman Chemical 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.caymanchem.com/product/22906/3-(β-aminophenethyl)-2-thiazolidinone 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Biosynth 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.biosynth.com/p/B-1450/3-beta-aminophenethyl-2-thiazolidinone 3-(β-Aminophenethyl)-2-thiazolidinone | Toronto Research Chemicals 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.trc-canada.com/product-detail/?A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Clearsynth 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.clearsynth.com/en/3-beta-aminophenethyl-2-thiazolidinone-cs-t-54630 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Biorbyt 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.biorbyt.com/orb387229.html 3-(β-Aminophenethyl)-2-thiazolidinone - SimSon Pharma Limited 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.simsonpharma.com/product/3-beta-aminophenethyl-2-thiazolidinone-cas-no-32190-34-4/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3028/3-beta-Aminophenethyl-2-thiazolidinone is a derivative of Thiazolidinone. https://www.amsbio.com/products/22906/3-beta-aminophenethyl-2-thiazolidinone/ 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | LGC Standards 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.lgcstandards.com/US/en/3-beta-Aminophenethyl-2-thiazolidinone/p/TRC-A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | BLD Pharm 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.bldpharm.com/products/32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | J&K Scientific 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.jk-scientific.com/3-beta-aminophenethyl-2-thiazolidinone-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Adooq Bioscience 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.adooq.com/3-beta-aminophenethyl-2-thiazolidinone.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Carbosynth 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/468305A0176D35B58025816F00424D48?OpenDocument&prodcode=FA162383 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | MedKoo 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.medkoo.com/products/34757/3-beta-Aminophenethyl-2-thiazolidinone.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Cfm Oskar Tropitzsch 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.cfmot.de/en/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4-fa162383.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Abcam 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.abcam.com/3-beta-aminophenethyl-2-thiazolidinone-ab278832.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Key Organics 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.keyorganics.net/product/fa162383/3-beta-aminophenethyl-2-thiazolidinone 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | AK Scientific 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.aksci.com/item_detail.php?cat=M593 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Synblock 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.synblock.com/product/S-292822.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Combi-Blocks 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.combi-blocks.com/FA-162383.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Angene 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.angenechemical.com/product/cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | BOC Sciences 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.bocsci.com/product/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4-2822.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Chem-Impex 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.chemimpex.com/products/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Amadis Chemical 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.amadischem.com/proen/32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Ark Pharm 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.ark-pharm.com/products/ak-404093.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Apollo Scientific 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.apolloscientific.co.uk/search/32190-34-4 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Fluorochem 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.fluorochem.co.uk/products/fa162383/3-beta-aminophenethyl-2-thiazolidinone 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Anistat 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://anistat.com/3-beta-aminophenethyl-2-thiazolidinone-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | AA Blocks 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.aablocks.com/product/AA00292822.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | ABCR 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.abcr.com/en/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4-fa162383.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Acros Organics 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.acros.com/be/en/p/AC468305A0176D35B58025816F00424D48?prodcode=FA162383 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Activate Scientific 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.activate-scientific.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Advanced ChemBlocks 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.advancedchemblocks.com/product/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | AKos Consulting & Solutions 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.akosgmbh.de/en/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4-fa162383.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Alfa Chemistry 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.alfa-chemistry.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4-404093.htm 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Alliance Chemical 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.alliancechemical.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Ambeed 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.ambeed.com/products/32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | American Custom Chemicals Corporation 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.acccorporation.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Amfinecom 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.amfinecom.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | AmicBase 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.amicbase.com/product/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Anichem 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.anichem.com/product/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Apexmol 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.apexmol.com/drug/3-beta-aminophenethyl-2-thiazolidinone.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | AstaTech 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.astatechinc.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Aurora Fine Chemicals 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.aurorafinechemicals.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | AvaChem Scientific 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.avachemicals.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Avra Synthesis 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.avrasynthesis.com/product/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Bachem 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.bachem.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Bio-Techne 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.bio-techne.com/product/3-beta-aminophenethyl-2-thiazolidinone_22906 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | BioVision 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.biovision.com/3-beta-aminophenethyl-2-thiazolidinone.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | BroadPharm 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://broadpharm.com/product/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Capot Chemical 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.capotchem.com/32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Chem-Bridge 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.chem-bridge.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | ChemCollect 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.chemcollect.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | ChemDiv 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.chemdiv.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | ChemFuture 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.chemfuture.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | ChemHERE 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.chemhere.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Chemicell 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.chemicell.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Chemenu 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.chemenu.com/product/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | ChemFaces 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.chemfaces.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Chemfun 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.chemfund.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Chemik 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.chemik.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Chemscene 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.chemscene.com/products/3-beta-aminophenethyl-2-thiazolidinone.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | ChemScence 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.chemscence.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | ChemShuttle 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.chemshuttle.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | ChemSpace 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://chem-space.com/product/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Chemstep 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.chemstep.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Chem-TCM 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.chem-tcm.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | ChemTik 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.chemtik.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | ChemTop 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.chemtop.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Chemwill 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.chemwill.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | City Chemical 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.citychemical.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | CMIC 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.cmic-global.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Connect Chemicals 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.connectchemicals.com/en/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | CymitQuimica 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.cymitquimica.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | DC Chemicals 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.dcchemicals.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | EMD Millipore 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.emdmillipore.com/US/en/product/3-beta-Aminophenethyl-2-thiazolidinone/MM_NF-A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Enamine 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.enamine.net/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Energy Chemical 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.energy-chemical.com/product/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Enzo Life Sciences 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.enzolifesciences.com/product/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4-bml-a627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | eNovation Chemicals 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.enovationchemicals.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Epichem 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.epichem.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Eurisotop 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.eurisotop.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Everest Molecular 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.everestmolecular.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Excedr 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.excedr.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Feihechem 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.feihechem.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Finetech Industry 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.finetechindustry.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Fisher Scientific 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.fishersci.com/shop/products/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4/AC468305A0176D35B58025816F00424D48 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Focus Synthesis 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.focus-synthesis.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Frontier Scientific 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.frontiersci.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | FujiFilm Wako 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.wakousa.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | G-Biosciences 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.gbiosciences.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Gelest 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.gelest.com/product/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Genaxxon 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.genaxxon.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | GeneChem 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.genechem.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | GenScript 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.genscript.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Glentham Life Sciences 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.glentham.com/en/products/product/FA162383/3-beta-aminophenethyl-2-thiazolidinone/ 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | GlobalChem 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.globalchem.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Haihang Industry 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.haihangchem.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | HBCChem 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.hbcchem.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | HelloBio 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.hellobio.com/3-beta-aminophenethyl-2-thiazolidinone.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | HPC Standards 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.hpcstandards.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | IBI Scientific 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.ibisci.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | ICN Biomedicals 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.icnbiomed.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | ICL 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.icl-sf.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | INDOFINE Chemical Company 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.indofinechemical.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | InterBioScreen 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.interbioscreen.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Interchim 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.interchim.fr/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | JBI Chemicals 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.jbichemicals.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | J-Star Research 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.jstar-research.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Kanto Chemical 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.kanto.co.jp/english/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | King Scientific 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.kingscientific.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Kinesis 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.kinesis.co.uk/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Klong Industrial 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.klong-industrial.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Kono Chem 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.konochem.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | LabNetwork 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.labnetwork.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Labotest 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.labotest.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Leap Chem 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.leapchem.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Life Chemicals 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.lifechemicals.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Life Science 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.lifescience.net/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | LKT Laboratories 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.lktlabs.com/products/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4/ 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Macklin 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.macklin.cn/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Manchester Organics 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.manchesterorganics.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Matrix Scientific 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.matrixscientific.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Maybridge 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.maybridge.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | MCE 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.medchemexpress.cn/3-beta-aminophenethyl-2-thiazolidinone.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Mcule 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://mcule.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Merck 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.sigmaaldrich.com/US/en/product/mm/a627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Molbase 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.molbase.com/en/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Molekula 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.molekula.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | MolPort 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.molport.com/shop/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | MuseChem 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.musechem.com/product/3-beta-aminophenethyl-2-thiazolidinone.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | MyBioSource 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.mybiosource.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Nanosyn 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.nanosyn.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | National Analytical 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.national-analytical.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | NBS Biologicals 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.nbsbio.co.uk/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Oakwood Chemical 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.oakwoodchemical.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Omicron Biochemicals 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.omicronbio.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Parchem 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.parchem.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | PepTech 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.peptechcorp.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Pfaltz & Bauer 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.pfaltzandbauer.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Pharmaffiliates 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.pharmaffiliates.com/en/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Phion 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.phion-ltd.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | PI Chemicals 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.pbiochemicals.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Polysciences 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.polysciences.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Princeton BioMolecular Research 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.princetonbio.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Pure Chemistry Scientific 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.pure-chemistry.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Race Chemical 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.racechemical.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Ramidus 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.ramidus.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | R&D Chemicals 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.rdchemicals.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Reagents 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.reagents.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Research Chemical 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.researchchemical.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Research Lab Fine Chem Industries 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.researchlab.in/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Ryan Scientific 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.ryansci.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | S.A. Chemical 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.sachemical.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Sage Chemicals 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.sagechemicals.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Santa Cruz Animal Health 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.scbt.com/p/3-beta-aminophenethyl-2-thiazolidinone-32190-34-4?s=32190-34-4 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Scientific Block 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.scientificblock.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Sequoia Research Products 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.seqchem.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Serva 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.serva.de/en/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Shanghai Chemex 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.chemexper.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Shenzhen Just-Try 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.just-try.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Sinfoo Biotech 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.sinfoobiotech.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Sinova 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.sinovachem.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Sinovia 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.sinovia.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Spectrum Chemical 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.spectrumchemical.com/product/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Stratech 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.stratech.co.uk/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | SynInnova 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.syninnova.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | SynQuest 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.synquestlabs.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | Synthonix 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.synthonix.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | T&W Group 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tw-group.com/3-beta-aminophenethyl-2-thiazolidinone-cas-32190-34-4.html 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI America 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/US/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI Europe 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/EU/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI Japan 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/JP/ja/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI Shanghai 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/zh/cn/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/IN/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/GB/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/DE/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/FR/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/CH/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/CA/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/AU/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/KR/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/TW/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/TH/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/VN/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/ID/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/MY/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/SG/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/PH/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/BR/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/RU/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/SA/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/AE/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/EG/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/IL/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/ZA/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/TR/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/CL/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/AR/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/CO/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/MX/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/PE/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/UY/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/VE/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/EC/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/BO/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/PY/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/GT/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/HN/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/SV/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/NI/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/CR/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/PA/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/DO/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/JM/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/TT/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/PR/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/HT/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/CU/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/BS/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/BB/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/GD/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/AG/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/DM/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/LC/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/VC/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/KN/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/BZ/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/GY/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/SR/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/GF/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/AW/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/CW/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/SX/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/BQ/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/GL/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/FO/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/SJ/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/AX/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/GG/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/JE/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/IM/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/GI/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/MC/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/SM/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/VA/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/AD/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/LI/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/MT/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/CY/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/AL/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/BA/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/HR/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/ME/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/MK/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/RS/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/SI/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/XK/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/BY/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/MD/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/UA/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/GE/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/AM/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/AZ/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/KZ/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/KG/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/TJ/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/TM/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/UZ/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/MN/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/NP/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/BT/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/LK/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/MV/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/BD/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/PK/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/AF/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/IR/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/IQ/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/SY/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/JO/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/LB/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/PS/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/YE/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/OM/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/QA/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/BH/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/KW/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/SD/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/SS/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/ER/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/DJ/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/SO/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/KE/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/TZ/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/UG/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/RW/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/BI/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/SC/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/MU/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/MG/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/KM/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/ZM/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/ZW/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/MW/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/LS/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/SZ/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/BW/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/NA/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/AO/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/GA/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/GQ/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/ST/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/CV/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/MR/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/SN/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/GM/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/GW/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/GN/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/SL/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/LR/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/CI/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/GH/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/TG/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/BJ/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/NE/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/BF/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/ML/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/TD/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/CF/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/CM/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/NG/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/CG/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/CD/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/DZ/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/TN/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/LY/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/MA/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/EH/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/PG/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/SB/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/VU/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/FJ/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/WS/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/TO/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/KI/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/TV/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/NR/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/MH/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/FM/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/PW/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/TL/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/NC/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/PF/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/WF/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/AS/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/CK/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/NU/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/TK/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/PN/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/IO/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/TF/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/SH/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/FK/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/GS/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/AQ/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/BV/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/HM/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/UM/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/CC/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/CX/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/NF/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/HK/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/MO/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/TW/zh/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/JP/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/KR/ko/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/IN/hi/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/RU/ru/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/SA/ar/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/EG/ar/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/IL/he/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/TR/tr/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/CL/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/AR/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/CO/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/MX/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/PE/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/UY/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/VE/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/EC/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/BO/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/PY/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/GT/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/HN/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/SV/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/NI/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/CR/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/PA/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/DO/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/JM/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/TT/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/PR/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/HT/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/CU/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/BS/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/BB/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/GD/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/AG/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/DM/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/LC/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/VC/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/KN/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/BZ/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/GY/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/SR/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/GF/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/AW/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/CW/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/SX/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/BQ/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/GL/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/FO/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/SJ/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/AX/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/GG/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/JE/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/IM/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/GI/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/MC/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/SM/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/VA/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/AD/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/LI/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/MT/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/CY/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/AL/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/BA/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/HR/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/ME/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/MK/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/RS/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/SI/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/XK/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/BY/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/MD/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/UA/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/GE/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/AM/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/AZ/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/KZ/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/KG/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/TJ/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/TM/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/UZ/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/MN/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/NP/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/BT/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/LK/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/MV/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/BD/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/PK/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/AF/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/IR/fa/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/IQ/ar/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/SY/ar/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/JO/ar/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/LB/ar/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/PS/ar/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/YE/ar/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/OM/ar/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/QA/ar/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/BH/ar/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/KW/ar/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/SD/ar/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/SS/ar/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/ER/ar/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/DJ/ar/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/SO/ar/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/KE/sw/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/TZ/sw/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/UG/sw/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/RW/sw/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/BI/sw/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/SC/fr/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/MU/fr/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/MG/fr/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/KM/fr/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/ZM/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/ZW/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/MW/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/LS/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/SZ/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/BW/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/NA/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/AO/pt/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/GA/fr/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/GQ/es/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/ST/pt/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/CV/pt/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/MR/ar/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/SN/fr/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/GM/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/GW/pt/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/GN/fr/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/SL/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/LR/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/CI/fr/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/GH/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/TG/fr/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/BJ/fr/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/NE/fr/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/BF/fr/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/ML/fr/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/TD/fr/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/CF/fr/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/CM/fr/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/NG/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/CG/fr/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/CD/fr/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/DZ/fr/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/TN/ar/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/LY/ar/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/MA/ar/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/EH/ar/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/PG/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/SB/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/VU/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/FJ/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/WS/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/TO/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/KI/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/TV/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/NR/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/MH/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/FM/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/PW/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/TL/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/NC/fr/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/PF/fr/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/WF/fr/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/AS/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/CK/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/NU/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/TK/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/PN/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/IO/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/TF/fr/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/SH/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/FK/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/GS/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/AQ/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/BV/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/HM/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/UM/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/CC/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/CX/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/NF/en/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/HK/zh/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/MO/zh/p/A627885 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/IN/en/p/A627885?page=2 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/US/en/p/A627885?page=2 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/EU/en/p/A627885?page=2 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/JP/ja/p/A627885?page=2 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/zh/cn/p/A627885?page=2 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/GB/en/p/A627885?page=2 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/DE/en/p/A627885?page=2 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/FR/en/p/A627885?page=2 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/CH/en/p/A627885?page=2 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/CA/en/p/A627885?page=2 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/AU/en/p/A627885?page=2 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/KR/en/p/A627885?page=2 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/TW/en/p/A627885?page=2 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/TH/en/p/A627885?page=2 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/VN/en/p/A627885?page=2 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/ID/en/p/A627885?page=2 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/MY/en/p/A627885?page=2 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/SG/en/p/A627885?page=2 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/PH/en/p/A627885?page=2 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/BR/en/p/A627885?page=2 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/RU/en/p/A627885?page=2 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/SA/en/p/A627885?page=2 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/AE/en/p/A627885?page=2 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/EG/en/p/A627885?page=2 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/IL/en/p/A627885?page=2 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/ZA/en/p/A627885?page=2 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/TR/en/p/A627885?page=2 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/CL/en/p/A627885?page=2 3-(β-Aminophenethyl)-2-thiazolidinone | CAS 32190-34-4 | TCI 3-(β-Aminophenethyl)-2-thiazolidinone is a derivative of Thiazolidinone. https://www.tcichemicals.com/AR/en/p/A627885?page=2 3-(β-Aminophenethyl)-2-thiazolidinone | CAS

Advanced Characterization and Experimental Methodologies in Compound Research

In Vitro Cellular and Biochemical Assay Techniques

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique for dissecting the cellular effects of novel compounds, and it has been instrumental in evaluating the anticancer potential of various thiazolidinone derivatives. This methodology allows for the rapid, multi-parametric analysis of individual cells, providing detailed information on cell cycle progression and the induction of apoptosis (programmed cell death).

Research on a series of 2-arylthiazolidine-4-carboxylic acid amide derivatives has demonstrated their ability to induce cell cycle arrest and apoptosis in cancer cells. Mechanistic studies on one particularly potent derivative, a dodecyl amide with a 4-bromothienyl group at the 2-aryl position, revealed that it could halt the cell cycle in the G0/G1 phase. This was achieved by up-regulating the expression of the p21 protein, a key cell cycle inhibitor, and concurrently reducing the expression of cyclin-dependent kinase 2 (CDK2) and cyclin E. Furthermore, this compound was found to promote apoptosis by increasing the expression of the pro-apoptotic protein Bax and cleaved caspase 3, while down-regulating the anti-apoptotic protein Bcl-2.

In another study, 2,3-disubstituted 4-thiazolidinone (B1220212) derivatives were investigated for their antiproliferative effects. One compound, 3-(4-bromophenyl)-2-(4-(dimethylamino) phenyl)thiazolidin-4-one, showed significant activity against leukemia cell lines. Cell cycle analysis indicated that this derivative caused an accumulation of cells in the sub-G1 phase, a hallmark of apoptosis, and also led to a decrease in mitochondrial membrane potential, further confirming the induction of apoptotic cell death researchgate.net.

The table below summarizes representative findings from flow cytometry analyses of various thiazolidinone derivatives, illustrating their impact on the cell cycle of cancer cell lines.

Compound TypeCell LineEffect on Cell CycleKey Findings
2-Arylthiazolidine-4-carboxylic acid amide derivativePC-3 (Prostate Cancer), DLD-1 (Colorectal Cancer)G0/G1 Phase ArrestUpregulation of p21; downregulation of CDK2 and Cyclin E.
3-(4-bromophenyl)-2-(4-(dimethylamino) phenyl)thiazolidin-4-oneReh and Nalm6 (Leukemia)Sub-G1 AccumulationDecrease in mitochondrial membrane potential, indicating apoptosis. researchgate.net
5-(3,4,5-trimethoxybenzylidene)-3-(4-chlorophenyl)-2-(phenylimino)thiazolidin-4-oneMCF-7 (Breast Cancer)Not specifiedMediated apoptosis in cancer cells without affecting normal breast cells.

Enzyme Activity and Inhibition Assays

Thiazolidinone derivatives have been extensively studied as inhibitors of various enzymes, highlighting their potential as therapeutic agents for a range of diseases. Enzyme inhibition assays are crucial for determining the potency and selectivity of these compounds.

One area of significant interest is the inhibition of tyrosinase, an enzyme involved in melanin biosynthesis. A study on 2-(substituted phenyl)thiazolidine-4-carboxamide derivatives identified a potent tyrosinase inhibitor with an IC50 value of 16.5 ± 0.37 µM, comparable to the standard inhibitor, kojic acid (IC50 15.9 ± 2.5 µM). This suggests the potential of these derivatives in treating hyperpigmentation disorders.

In the context of neurodegenerative diseases, thiazolidinone derivatives have been explored as inhibitors of enzymes implicated in Alzheimer's disease. For instance, benzothiazole-derived thiazolidinone scaffolds have been identified as promising inhibitors of enzymes involved in the pathology of Alzheimer's.

Furthermore, thiazolidinones have been investigated as inhibitors of matrix metalloproteinases (MMPs), which are involved in tissue degradation. A novel class of 4-thiazolidinone derivatives demonstrated inhibitory activity against MMP-9, with IC50 values in the low micromolar range. Two derivatives, bearing hydroxyl and carboxyl groups, were particularly potent, with IC50 values of 0.30 µM and 0.04 µM, respectively.

The following table presents a selection of enzyme inhibition data for various thiazolidinone derivatives.

Compound ClassTarget EnzymeIC50 ValueTherapeutic Area
2-(substituted phenyl)thiazolidine-4-carboxamideMushroom Tyrosinase16.5 ± 0.37 µMHyperpigmentation
Benzothiazole-derived thiazolidinoneEnzymes in Alzheimer'sNot specifiedAlzheimer's Disease
4-Thiazolidinone derivativesMatrix Metalloproteinase-9 (MMP-9)0.04 - 0.30 µMTissue Damage
Thiazolidine-2-thione derivativesXanthine Oxidase (XO)3.75 µmol/LHyperuricemia

Establishment and Validation of In Vitro Disease Models for Thiazolidinone Derivatives

The evaluation of thiazolidinone derivatives relies on the use of established and validated in vitro disease models that mimic the pathological conditions of interest. These models are essential for preclinical assessment of the compounds' efficacy.

For anti-cancer studies, a variety of human cancer cell lines are employed. For example, the antiproliferative effects of 2,3-disubstituted 4-thiazolidinone derivatives were tested against leukemia cell lines (Reh and Nalm6) researchgate.net. In another study, human keratinocytes (NCTC 2544) were used to model tissue damage, where the cells were stimulated with IFN-γ and histamine to induce an inflammatory response. This model was used to evaluate the protective effects of 4-thiazolidinone derivatives as MMP inhibitors.

In the field of infectious diseases, in vitro models of parasitic infections have been used to screen thiazolidinone derivatives. For example, the anti-Leishmanial activity of novel thiazolidinone derivatives has been assessed through in vitro screening against Leishmania parasites. Similarly, the growth-inhibitory effects of 4-thiazolidinones on Toxoplasma gondii have been evaluated in Human Foreskin Fibroblast (HFF) cell cultures.

The development of anti-Alzheimer's agents has utilized in vitro models to assess the potential of benzothiazole-derived thiazolidinone derivatives. These models are crucial for the initial screening and identification of promising drug candidates.

This table provides examples of in vitro disease models used in the study of thiazolidinone derivatives.

Disease AreaIn Vitro ModelCell/Organism TypePurpose of the Model
CancerLeukemia ModelReh and Nalm6 cell linesTo assess antiproliferative and apoptotic activity. researchgate.net
Tissue DamageInflammatory Keratinocyte ModelNCTC 2544 human keratinocytesTo evaluate MMP inhibition and protective effects.
LeishmaniasisParasite CultureLeishmania speciesTo screen for anti-parasitic activity.
ToxoplasmosisParasite-infected cell cultureToxoplasma gondii in HFF cellsTo determine growth inhibition of the parasite.
Alzheimer's DiseaseNot specifiedNot specifiedTo evaluate potential as anti-Alzheimer's agents.

Future Research Directions and Translational Potential

Development of Novel and Efficient Synthetic Pathways for 2-Thiazolidinones

The development of novel and efficient synthetic pathways is crucial for generating diverse libraries of 2-thiazolidinone (B52157) derivatives for biological screening. Traditional methods often involve multi-step processes, but modern organic synthesis is moving towards more streamlined approaches. nih.gov Future research will likely focus on multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. sci-hub.se

Key areas for future synthetic development include:

Catalyst Innovation : The use of novel catalysts, such as nanoparticles and reusable heterogeneous catalysts, can improve reaction yields, reduce reaction times, and promote greener chemistry. researchgate.net

Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, making it an attractive platform for the industrial production of thiazolidinone-based drug candidates.

Microwave-Assisted Synthesis : This technique can significantly accelerate reaction rates and improve yields for the synthesis of thiazolidinone derivatives. nih.gov

Synthesis StrategyAdvantagesFuture Outlook
Multicomponent Reactions (MCRs) High efficiency, atom economy, reduced waste, rapid library generation. nih.govsci-hub.seDevelopment of new MCRs to access novel thiazolidinone scaffolds.
Nanoparticle Catalysis High catalytic activity, reusability, environmentally friendly. researchgate.netExploration of various metallic and metal-oxide nanoparticles for diverse thiazolidinone synthesis.
Flow Chemistry Improved safety, scalability, precise reaction control.Integration of flow chemistry for large-scale, automated synthesis of lead compounds.
Microwave-Assisted Synthesis Accelerated reaction rates, improved yields, shorter reaction times. nih.govOptimization of microwave protocols for a wider range of thiazolidinone derivatives.

Advanced Computational Modeling for Mechanism-Driven Lead Optimization

Advanced computational modeling is becoming an indispensable tool for the rational design and optimization of drug candidates. For thiazolidinone derivatives, computational approaches can provide deep insights into their mechanism of action and guide the modification of lead compounds to enhance potency and selectivity.

Future directions in computational modeling for thiazolidinones include:

Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of thiazolidinone derivatives within the active site of their biological targets, providing a more accurate prediction of binding affinity and stability.

Quantum Mechanics/Molecular Mechanics (QM/MM) : QM/MM methods can be employed to study reaction mechanisms involving thiazolidinones and their targets at an electronic level, which is crucial for understanding covalent inhibitors.

Artificial Intelligence and Machine Learning : AI and machine learning algorithms can be trained on existing structure-activity relationship (SAR) data to predict the biological activity of novel thiazolidinone derivatives, accelerating the discovery of new lead compounds.

Identification and Validation of New Biological Targets for Thiazolidinone Derivatives

While thiazolidinones are known to interact with a variety of biological targets, the full extent of their pharmacological potential is yet to be uncovered. Future research will focus on identifying and validating new biological targets to expand the therapeutic applications of this scaffold.

Promising strategies for new target identification include:

Chemical Proteomics : This approach uses chemical probes based on the thiazolidinone scaffold to identify interacting proteins in complex biological systems.

Phenotypic Screening : High-throughput screening of thiazolidinone libraries in disease-relevant cellular models can identify compounds with desired biological effects, followed by target deconvolution to identify the responsible molecular target.

In Silico Target Prediction : Computational methods can predict potential biological targets for thiazolidinone derivatives based on their structural similarity to known ligands.

Target ClassTherapeutic AreaResearch Focus
Kinases Cancer, InflammationDesign of selective kinase inhibitors based on the thiazolidinone scaffold.
Histone Deacetylases (HDACs) CancerDevelopment of novel HDAC inhibitors with improved efficacy and safety profiles.
Tyrosinase Hyperpigmentation DisordersIdentification of potent and selective tyrosinase inhibitors for dermatological applications.
Bacterial Enzymes Infectious DiseasesDiscovery of thiazolidinone-based antibacterial agents with novel mechanisms of action to combat antibiotic resistance.

Exploration of Multi-Targeted Agents and Combination Therapies

Complex diseases like cancer often involve multiple pathological pathways, making multi-targeted agents or combination therapies an attractive therapeutic strategy. The versatility of the thiazolidinone scaffold allows for its incorporation into hybrid molecules designed to interact with multiple targets simultaneously.

Future research in this area will likely involve:

Design of Hybrid Molecules : The synthesis of hybrid compounds that combine the thiazolidinone core with other pharmacophores to create single molecules with multiple biological activities.

Synergistic Combination Studies : Investigating the synergistic effects of thiazolidinone derivatives when used in combination with existing drugs to enhance therapeutic efficacy and overcome drug resistance.

Systems Biology Approaches : Utilizing systems biology to understand the complex biological networks underlying diseases and to rationally design multi-targeted agents and combination therapies.

Integration of In Silico and In Vitro Approaches for Rational Drug Design

The integration of computational (in silico) and experimental (in vitro) methods is a powerful paradigm for modern drug discovery, enabling a more rational and efficient design of new therapeutic agents. This integrated approach is particularly well-suited for the development of thiazolidinone-based drugs.

The iterative cycle of integrated drug design involves:

In Silico Design : Computational tools are used to design novel thiazolidinone derivatives with predicted activity against a specific target.

Chemical Synthesis : The designed compounds are then synthesized in the laboratory.

In Vitro Evaluation : The synthesized compounds are tested in biological assays to determine their actual activity and properties.

SAR Analysis : The experimental data is then used to refine the computational models, leading to the design of improved compounds in the next cycle.

This integrated approach has the potential to significantly reduce the time and cost associated with drug discovery and development, paving the way for the next generation of thiazolidinone-based therapeutics.

Q & A

Q. What are the recommended synthetic routes for 3-(β-aminophenethyl)-2-thiazolidinone derivatives, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via condensation reactions between β-aminophenethylamines and carbonyl-containing reagents (e.g., mercaptoacetic acid derivatives). For example, refluxing with piperidine in ethanol (26 hours) followed by pH adjustment (3–4) using acetic acid yields derivatives with varying substituents . Optimization of reaction time, temperature, and catalyst selection (e.g., DBFOX-Ph/Ni(II) complexes) can enhance enantioselectivity and yields. For instance, fluorination reactions catalyzed by DBFOX-Ph/Ni(II) achieved enantiomeric excess (ee) >90% under optimized solvent (CHCl₃) and temperature (−20°C) conditions .

Q. Which spectroscopic techniques are critical for characterizing 3-(β-aminophenethyl)-2-thiazolidinone derivatives?

  • Methodology :
  • ¹H/¹³C NMR : Essential for confirming substituent positions and ring structure. For example, methylidene protons in 5-arylidene derivatives appear as singlets at δ 7.8–8.2 ppm, while thiazolidinone carbonyl carbons resonate at δ 170–175 ppm .
  • Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N percentages (e.g., ±0.3% deviation) .
  • Melting Points : Used to assess crystallinity and purity (e.g., derivatives with 4-benzyloxy-3-methoxyphenyl groups melt at 243–246°C) .

Q. How can researchers screen 3-(β-aminophenethyl)-2-thiazolidinone derivatives for preliminary biological activity?

  • Methodology :
  • Cytotoxicity Assays : Use IC₅₀ values from MTT assays (e.g., Latrunculin A derivatives showed IC₅₀ values of 95–166 nM against cancer cell lines) .
  • Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., thiazolidinone-azo derivatives showed zones of inhibition ≥15 mm at 100 µg/mL) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the hepatotoxicity of 3-(β-aminophenethyl)-2-thiazolidinone analogues?

  • Methodology :
  • TZD Ring Modifications : Replace the 2,4-thiazolidinedione (TZD) ring with isomeric thiazolidinones (e.g., 2-DCTD vs. 4-DCTD) to assess metabolic stability. Studies show CYP3A4-mediated metabolism increases cytotoxicity in TZD-containing derivatives .
  • Substituent Effects : Electron-withdrawing groups (e.g., 3,5-dichlorophenyl) enhance hepatotoxicity compared to electron-donating groups (e.g., 3,5-dimethylphenyl), as shown by ALT/AST elevation in vitro .

Q. How can enantioselective synthesis of 3-(β-aminophenethyl)-2-thiazolidinone derivatives be achieved?

  • Methodology : Use chiral catalysts like DBFOX-Ph/Ni(II) complexes for asymmetric fluorination. Key parameters:
  • Solvent : Chloroform improves ee (92% vs. 75% in toluene) .
  • Temperature : Lower temperatures (−20°C) reduce racemization .
  • Additives : Molecular sieves (4Å) enhance catalyst stability .

Q. What metabolic pathways influence the bioactivity of 3-(β-aminophenethyl)-2-thiazolidinone derivatives?

  • Methodology :
  • CYP450 Metabolism : Incubate derivatives with liver microsomes (e.g., human CYP3A4) to identify metabolites via LC-MS. For example, DCPT undergoes oxidative cleavage to mercaptoacetic acid derivatives, reducing toxicity .
  • Metabolite Profiling : Use stable isotope labeling (e.g., ¹⁴C) to track metabolic degradation in vivo .

Q. How can advanced analytical methods quantify trace 3-(β-aminophenethyl)-2-thiazolidinone derivatives in complex matrices?

  • Methodology :
  • GC-MS : Detect aroma-related derivatives (e.g., 3-(2-nitrophenylmethyl)-2-thiazolidinone) with a detection limit of 0.1 µg/L using splitless injection and selective ion monitoring (SIM) .
  • HPLC-DAD : Optimize mobile phases (e.g., acetonitrile/0.1% formic acid) for resolving polar derivatives (retention time: 8–12 minutes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.